molecular formula C16H13N3O B8758388 N1-(3-phenyl-1H-pyrazol-5-yl)benzamide

N1-(3-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B8758388
M. Wt: 263.29 g/mol
InChI Key: MZGWFOJGTTVLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-phenyl-1H-pyrazol-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of neurological targets. This benzamide-based compound shares a core structural motif with a class of molecules known to act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) . Research on these structural analogs, such as CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), has shown that electronegative substituents on the benzamide ring can enhance potency and affinity for the allosteric site on the mGluR5 receptor . As a foundational compound, this compound provides researchers with a versatile scaffold for structure-activity relationship (SAR) studies. Investigating this compound can help in the design and development of new research tools for understanding and modulating mGluR5 signaling, a pathway implicated in various central nervous system processes . Pyrazole derivatives, in general, are privileged structures in drug discovery and are frequently investigated for their wide range of potential pharmacological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N-(5-phenyl-1H-pyrazol-3-yl)benzamide

InChI

InChI=1S/C16H13N3O/c20-16(13-9-5-2-6-10-13)17-15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20)

InChI Key

MZGWFOJGTTVLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)NC(=O)C3=CC=CC=C3

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide
  • Structural Difference : Replacement of the 3-phenyl group with a tert-butyl substituent.
  • Biological Activity : Exhibits c-MET kinase inhibitory activity (IC₅₀ < 100 nM) and antiproliferative effects in cancer cell lines (e.g., A549, HCT116) .
  • Key Insight : Bulkier substituents like tert-butyl may enhance kinase binding affinity compared to phenyl, but reduce metabolic stability due to increased hydrophobicity.
N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-chlorobenzamide
  • Structural Difference : Additional phenyl group at the 1-position of pyrazole and a chloro substituent on the benzamide.
  • Biological Relevance : Downregulated in serum proteomic studies, suggesting altered pharmacokinetic behavior compared to the parent compound .

Modifications on the Benzamide Moiety

3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide
  • Structural Difference : Fluorine substitution on the benzamide and incorporation of a piperidine linker.
  • Physicochemical Properties :
    • logP : 3.826 (higher lipophilicity than the parent compound).
    • Molecular Weight : 364.42 g/mol (vs. 265.11 g/mol for the parent).
  • Implications : The fluorine atom improves metabolic stability, while the piperidine enhances solubility and target engagement .
4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU 1545)
  • Structural Difference : Nitro group on the benzamide and 2-fluorophenyl on the pyrazole.
  • Biological Activity : Targets metabotropic glutamate receptors (mGluRs), demonstrating substituent-driven shifts in target selectivity .

Physicochemical and Pharmacokinetic Comparison

Property N1-(3-phenyl-1H-pyrazol-5-yl)benzamide 3-Fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-chlorobenzamide
Molecular Weight 265.11 g/mol 364.42 g/mol 377.83 g/mol
logP ~2.5 (estimated) 3.826 ~3.9 (estimated)
Hydrogen Bond Donors 2 2 2
Polar Surface Area 49.59 Ų 49.59 Ų 58.20 Ų
Key Substituents Phenyl (C₆H₅) Fluorine, piperidine Chloro, diphenyl

Q & A

Q. What are the key structural features of N1-(3-phenyl-1H-pyrazol-5-yl)benzamide, and how are they confirmed experimentally?

The compound features a benzamide core linked to a 3-phenyl-1H-pyrazole moiety via an amide bond. Key structural elements include:

  • Pyrazole ring : A five-membered heterocycle with two adjacent nitrogen atoms.
  • Phenyl substituents : One attached to the pyrazole ring (C3 position) and another on the benzamide.
  • Amide linkage : Confirmed via IR spectroscopy (C=O stretch ~1640–1680 cm⁻¹) and ¹H NMR (amide proton resonance at δ ~8–10 ppm) .
  • Hydrogen bonding : Polar surface area (49.59 Ų) and hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) are critical for solubility and interactions .

Q. What synthetic routes are commonly employed for this compound derivatives?

Synthesis typically involves:

  • Multi-step coupling : Formation of the pyrazole ring via cyclization of hydrazines with diketones or β-keto esters, followed by amide bond formation using coupling agents like EDCI/HOBt .
  • Optimized conditions : Reaction temperatures (60–100°C), anhydrous solvents (DMF, THF), and purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) .

Q. What analytical techniques confirm the purity and identity of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrazole C-H signals at δ ~6–7 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 364.42) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How do substituents on the benzamide or pyrazole rings influence physicochemical properties and bioactivity?

  • Electron-withdrawing groups (e.g., -CF₃): Increase logP (lipophilicity) and membrane permeability but may reduce solubility. For example, trifluoromethyl substitution elevates logP to 3.826 .
  • Pyrazole modifications : Introducing methyl or methoxy groups alters steric hindrance and hydrogen bonding, impacting receptor binding (e.g., Ki values in nM range for c-MET inhibition) .
  • Bioactivity : Substituent positioning (para vs. meta) on the benzamide affects enzyme inhibition potency (e.g., IC₅₀ differences in kinase assays) .

Q. What computational strategies guide the optimization of this compound derivatives?

  • Molecular docking : Predicts binding modes to targets like c-MET or GABA receptors. For example, VU-1545 (a derivative) showed Ki = 156 nM for mGluR5 via docking-guided design .
  • QSAR modeling : Correlates substituent properties (e.g., Hammett σ constants) with activity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier penetration based on logP and polar surface area .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Mechanistic validation : Use pharmacological inhibitors (e.g., propranolol for adrenergic pathways) to confirm target engagement. For instance, a benzamide derivative’s cardioprotective effect was blocked by propranolol, implicating β-adrenergic receptors .
  • Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Orthogonal assays : Combine in vitro (enzyme inhibition) and ex vivo (isolated heart models) data to verify activity .

Q. What in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?

  • Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ for targets like c-MET .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GABA or mGluR5) .
  • Cell viability : MTT or ATP-lite assays in cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7) .

Q. How does logP (3.826) influence pharmacokinetics, and how can bioavailability be optimized?

  • High logP : Enhances membrane permeability but risks poor aqueous solubility. Strategies include:
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for temporary solubility .
  • Cocrystallization : Improve dissolution rates using coformers like succinic acid .
    • Structural tweaks : Reduce logP by replacing -CF₃ with polar groups (e.g., -OH or -NH₂) while retaining activity .

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